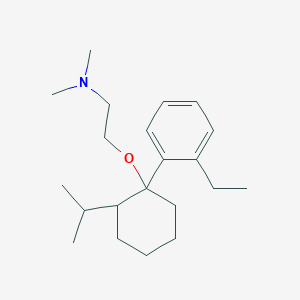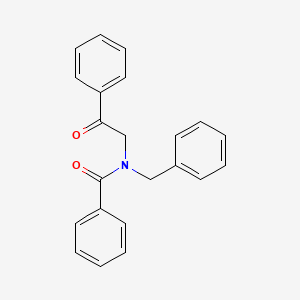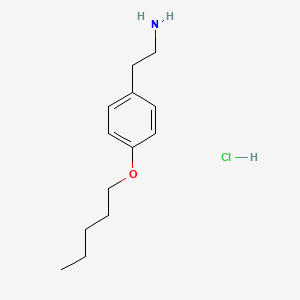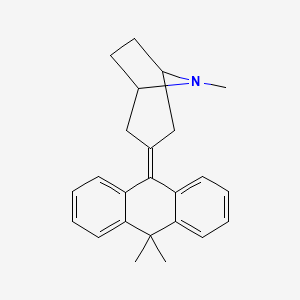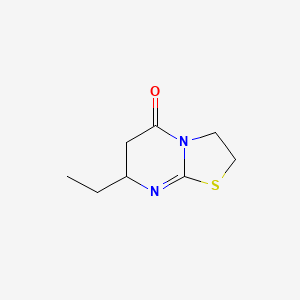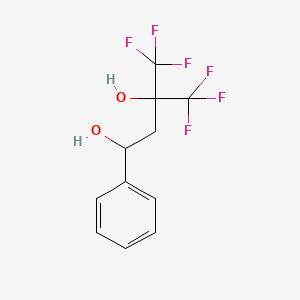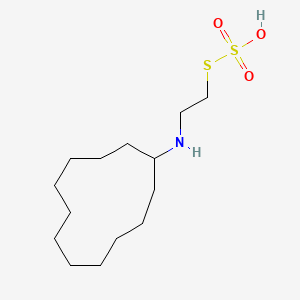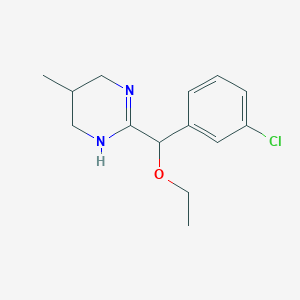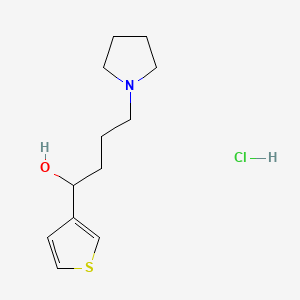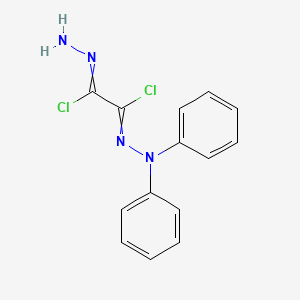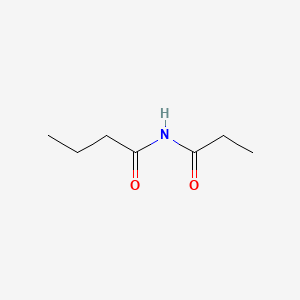
4-Hexen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexen-2-one is an organic compound with the molecular formula C6H10O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by other names such as 2-Hexen-5-one , Acetone, methylallyl , and Methylallyl acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hexen-2-one can be synthesized through various organic reactions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran (THF) in the presence of zinc granules . The reaction is initiated by adding methyl bromoacetate , leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The exact methods may vary depending on the desired purity and yield, but they generally follow similar reaction pathways as those used in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or other derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hexen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications and drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hexen-2-one involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical and chemical processes, influencing metabolic pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
- Hex-4-en-2-one
- 2-Hexen-5-one
- Acetone, methylallyl
- Methylallyl acetone
Comparison: 4-Hexen-2-one is unique due to its specific structure and reactivity. While similar compounds may share some functional groups, the position of the double bond and the carbonyl group in this compound gives it distinct chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
25659-22-7 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
(E)-hex-4-en-2-one |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3-4H,5H2,1-2H3/b4-3+ |
InChI-Schlüssel |
YRXUQYBLFBZHNE-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/CC(=O)C |
Kanonische SMILES |
CC=CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


